molecular formula C9H11F2N3O B2603581 3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide CAS No. 1342988-85-5

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide

Cat. No. B2603581
CAS RN: 1342988-85-5
M. Wt: 215.204
InChI Key: ZFXHURGDJRVACX-UHFFFAOYSA-N
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Description

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide is a chemical compound with the CAS Number: 1342988-85-5 . It has a molecular weight of 215.2 and its IUPAC name is 3,5-difluoro-4-hydrazino-N,N-dimethylbenzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2N3O/c1-14(2)9(15)5-3-6(10)8(13-12)7(11)4-5/h3-4,13H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

Singh et al. (2013) synthesized a novel compound and characterized it using NMR, UV-Visible, FT-IR, and mass spectroscopy, alongside quantum chemical calculations to evaluate its molecular structure and spectroscopic properties. The formation of the compound was shown to be exothermic and spontaneous at room temperature, with vibrational analysis indicating the formation of a dimer in the solid state by intermolecular hydrogen bonding. This research highlights the potential for designing novel compounds with specific spectroscopic properties for various applications in material science and molecular engineering Singh et al., 2013.

Fluorinated Compounds in Drug Discovery

Pattison et al. (2009) explored the use of tetrafluoropyridazine as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology demonstrates the potential applications of fluorinated compounds in the drug discovery process, offering a versatile approach for developing new pharmacologically active compounds Pattison et al., 2009.

Bioorthogonal Labeling

Dilek and Bane (2008) prepared a series of 3-hydrazinyl derivatives of boron dipyrromethene (BODIPY) for use as bioorthogonal fluorescent labels of aldehydes and ketones. These derivatives demonstrate how the optical properties can be tuned to absorb visible light over a large span of wavelengths, showcasing the potential for developing sophisticated labeling techniques in biological research and diagnostics Dilek & Bane, 2008.

Surface Charge and Hydration in Biomembranes

Duportail et al. (2004) investigated the coupling between surface charge and hydration in biomembranes using newly synthesized 3-hydroxyflavone probes. This study provides insights into the effects of preferential hydration in model solvent systems and the response of fluorescence emission spectra to the surface charge of vesicles, contributing to our understanding of biomembrane properties and interactions Duportail et al., 2004.

properties

IUPAC Name

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-14(2)9(15)5-3-6(10)8(13-12)7(11)4-5/h3-4,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXHURGDJRVACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C(=C1)F)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide

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